HDAC6 Cellular Potency Defines a Discrete Activity Window Relative to Unsubstituted Benzoxazinone Scaffolds
In a cell-based HDAC6 inhibition assay using human A-549 lung carcinoma cells, the target compound (US8716285, Example 1) produced an EC₅₀ of 12,450 nM (12.45 µM) [1]. The unsubstituted 1,4-benzoxazin-3-one core, tested under identical conditions, yielded an EC₅₀ > 50,000 nM, representing at least a 4‑fold loss in potency when the 4-fluorobenzyl and 2-ethyl substituents are absent [2]. Although both molecules share the benzoxazinone ring, the functionalized derivative achieves measurable target engagement, whereas the core scaffold is essentially inactive.
| Evidence Dimension | Cell-based HDAC6 inhibition (EC₅₀) |
|---|---|
| Target Compound Data | 12,450 nM (A-549 cells) |
| Comparator Or Baseline | Unsubstituted 1,4-benzoxazin-3-one core: EC₅₀ > 50,000 nM |
| Quantified Difference | ≥ 4-fold superior potency |
| Conditions | Human A-549 lung carcinoma cell line; tubulin acetylation endpoint; 17–18 h incubation; FLIPR-based readout (Patent US 8,716,285). |
Why This Matters
Procurement of the substituted derivative is essential for HDAC6 inhibitor screening because the unadorned scaffold lacks measurable activity in the same cellular context.
- [1] MolBIC Bioactivity Database, entry for US8716285, 1 (CP0536146). EC₅₀ = 12,450 nM against HDAC6 in A-549 cells. Accessed 2026-04-30. View Source
- [2] US Patent 8,716,285 B2, Table 2 and biological examples. Comparative data for unsubstituted benzoxazinone (compound A) showing EC₅₀ > 50 µM. View Source
